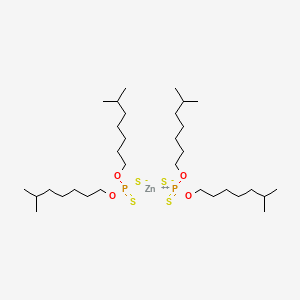
Zinc diisooctyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diisooctyl dithiophosphate: is an organozinc compound with the molecular formula C32H68O4P2S4Zn . It is widely used as an anti-wear additive in lubricants, including motor oils, hydraulic oils, and greases. This compound is known for its excellent anti-wear, anti-oxidation, and anti-corrosion properties, making it a crucial component in the automotive and industrial lubrication sectors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diisooctyl dithiophosphate is typically synthesized by reacting dialkyl dithiophosphoric acid with zinc oxide. The reaction is carried out in a three-necked flask equipped with electronic stirring and a water trap. The dialkyl dithiophosphoric acid is added to the flask, followed by the addition of zinc oxide at ambient temperature. The mixture is stirred and allowed to react, with the temperature gradually increased to 40-50°C. Strong aqua (27-28% weight) is then added, and the reaction continues for an hour. The temperature is then raised to 90-100°C for a dehydration reaction lasting two hours. After cooling, the product is obtained by removing the solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, dialkyl dithiophosphoric acid and zinc oxide, are mixed in large reactors with precise control over temperature and reaction conditions to ensure consistent product quality. The final product is then purified and packaged for use in various lubricant formulations .
Chemical Reactions Analysis
Types of Reactions: Zinc diisooctyl dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc phosphate and other oxidation products.
Reduction: Under certain conditions, it can be reduced to form zinc sulfide and other reduced species.
Substitution: The dithiophosphate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or thiols
Major Products Formed:
Oxidation: Zinc phosphate and sulfur-containing by-products.
Reduction: Zinc sulfide and other reduced sulfur species.
Substitution: New zinc complexes with different ligands
Scientific Research Applications
Zinc diisooctyl dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of anti-wear additives and their interactions with metal surfaces.
Biology: Investigated for its potential biological effects and interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the formulation of lubricants for automotive and industrial applications, providing anti-wear, anti-oxidation, and anti-corrosion properties
Mechanism of Action
The primary mechanism by which zinc diisooctyl dithiophosphate exerts its effects is through the formation of a protective tribofilm on metal surfaces. This tribofilm is composed of zinc phosphate and other reaction products, which act as a barrier to reduce wear and prevent oxidation. The formation of this tribofilm is driven by applied shear stress and temperature, which promote the decomposition of the compound and the subsequent reaction with the metal surface .
Comparison with Similar Compounds
Zinc dialkyl dithiophosphates (ZDDPs): A family of compounds with similar structures and properties, used as anti-wear additives in lubricants.
Zinc dibutyl dithiophosphate: Another member of the ZDDP family, with shorter alkyl chains.
Zinc dialkyl phosphates: Compounds with similar anti-wear properties but different chemical structures .
Uniqueness: Zinc diisooctyl dithiophosphate is unique due to its specific alkyl chain length and branching, which provide optimal solubility and performance in lubricant formulations. Its ability to form a stable and effective tribofilm under a wide range of conditions makes it a preferred choice in many applications .
Properties
CAS No. |
15674-76-7 |
|---|---|
Molecular Formula |
C32H68O4P2S4Zn |
Molecular Weight |
772.5 g/mol |
IUPAC Name |
zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
SXYOAESUCSYJNZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Color/Form |
Pale yellow liquid. |
density |
1.10 (at 15.6/15.6 °C). |
flash_point |
320 °F (min), open cup |
physical_description |
Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |
solubility |
Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


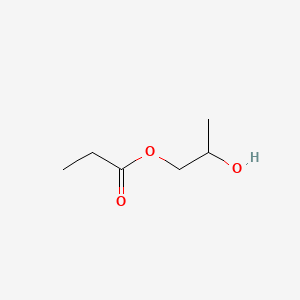


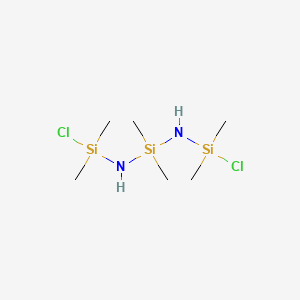
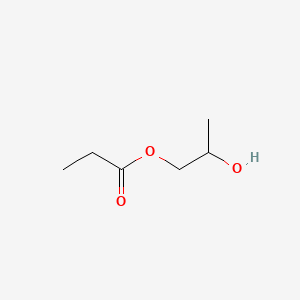
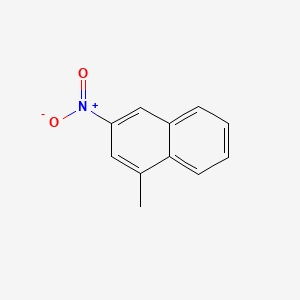
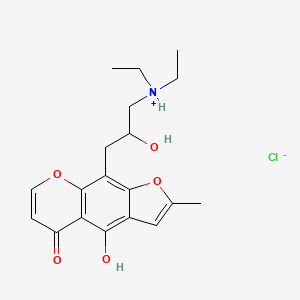

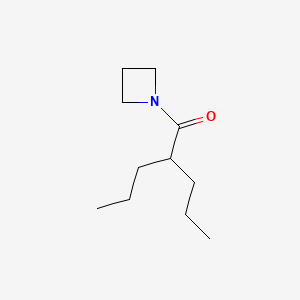
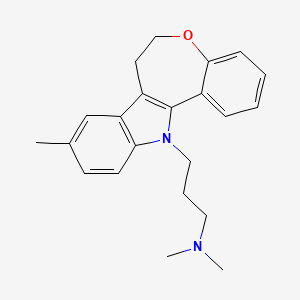


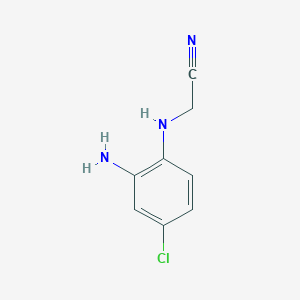
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
